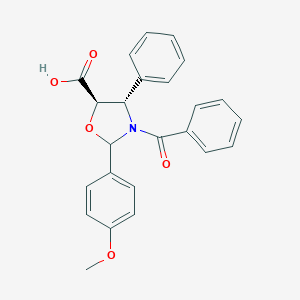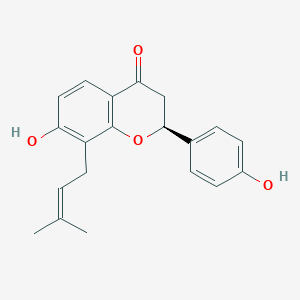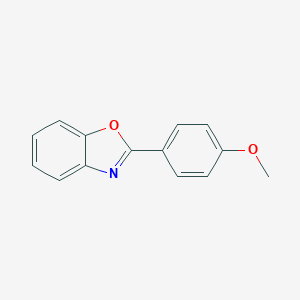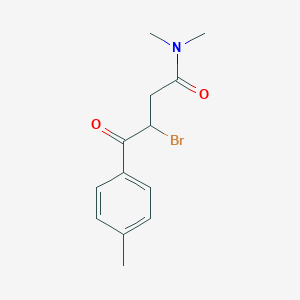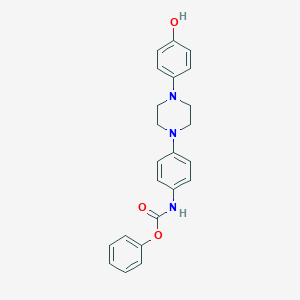
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate
Vue d'ensemble
Description
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate is a chemical compound with the molecular formula C23H23N3O3 . It is a carboxylic acid ester organic substance .
Synthesis Analysis
The synthesis of Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate can be achieved from Phenyl chloroformate and 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine .Molecular Structure Analysis
The molecular structure of Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate consists of 23 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate has a molecular weight of 389.447 . It has a density of 1.3±0.1 g/cm3 . The boiling point is 603.9±55.0 °C at 760 mmHg .Applications De Recherche Scientifique
Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
Phenyl 4-[(indol-1-yl)alkyl]piperidine carbamates, including variants similar to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, are being studied as inhibitors of the endocannabinoid degrading enzyme FAAH. These compounds exhibit significant activity and improved metabolic stability, indicating potential therapeutic applications (Dahlhaus, Hanekamp, & Lehr, 2017).
Antitubercular Agents
N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, structurally related to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, have been designed and shown to possess promising antitubercular activity against Mycobacterium tuberculosis. This highlights its potential as a lead compound for developing new antitubercular medications (Patel & Telvekar, 2014).
Anti-Bone Cancer Activity
A heterocyclic compound structurally related to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate has been synthesized and evaluated for its anti-bone cancer activity. This compound has shown promising results against human bone cancer cell lines, indicating potential for therapeutic applications in oncology (Lv et al., 2019).
Neuroprotection in Alzheimer's Disease
Dimethyl-carbamic acid derivatives, which include structures similar to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, are being explored as multi-target therapeutic neuroprotective agents for Alzheimer's disease. These compounds exhibit inhibition of acetylcholinesterase activity and have antioxidant properties, offering a novel therapeutic strategy for treating Alzheimer's (Lecanu et al., 2010).
Analgesic Agents
Carbamic acid 1-phenyl-3-(4-phenyl-piperazine-1-yl)-propyl ester derivatives, related to Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, have been synthesized and evaluated as new analgesic agents. These compounds have shown potential as potent analgesic agents with favorable pharmacokinetic properties (Chae et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
phenyl N-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21-12-10-20(11-13-21)26-16-14-25(15-17-26)19-8-6-18(7-9-19)24-23(28)29-22-4-2-1-3-5-22/h1-13,27H,14-17H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRKMYDCUZYKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361710 | |
| Record name | Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | |
CAS RN |
184177-81-9 | |
| Record name | Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184177-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X79D2JM5QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



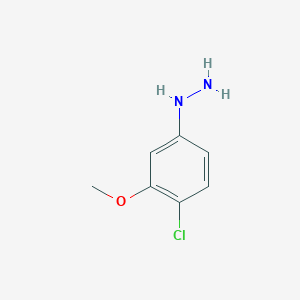
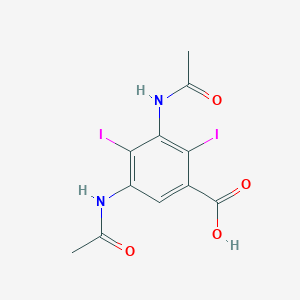
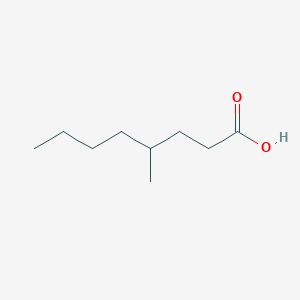
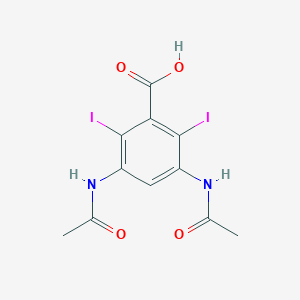
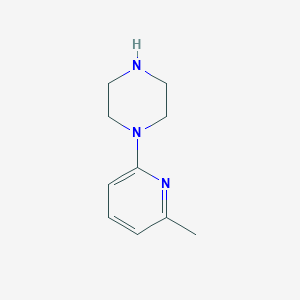
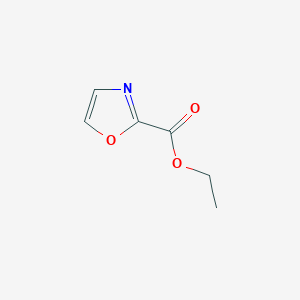
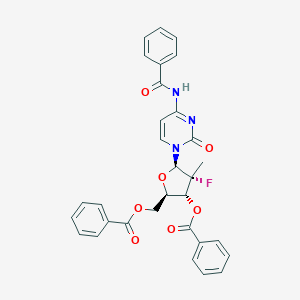
![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)
